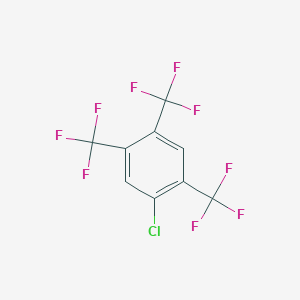

1-Chloro-2,4,5-tris-trifluorométhyl-benzène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-2,4,5-tris-trifluoromethyl-benzene is an aromatic compound with the molecular formula C9H2ClF9. It is characterized by the presence of three trifluoromethyl groups (-CF3) and one chlorine atom attached to a benzene ring.

Applications De Recherche Scientifique

1-Chloro-2,4,5-tris-trifluoromethyl-benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound’s unique electronic properties make it useful in the design of advanced materials, including polymers and liquid crystals.

Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its ability to modulate biological activity through the trifluoromethyl groups.

Mécanisme D'action

Target of Action

1-Chloro-2,4,5-tris(trifluoromethyl)benzene is primarily used as an intermediate in organic synthesis . It is also used as a solvent and catalyst in chemical processes . The compound’s primary targets are therefore the reactants and catalysts in these chemical reactions.

Mode of Action

The compound interacts with its targets through chemical reactions. For example, in the Suzuki–Miyaura cross-coupling reaction, it can act as an organoboron reagent . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Méthodes De Préparation

One common method is the radical trifluoromethylation of chlorobenzene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another approach involves the use of trifluoromethylating agents like Ruppert-Prakash reagent (TMSCF3) under specific reaction conditions . Industrial production methods may involve large-scale reactions using similar reagents and optimized conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-Chloro-2,4,5-tris-trifluoromethyl-benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.

Oxidation and Reduction: The trifluoromethyl groups can participate in oxidation-reduction reactions, although these are less common due to the stability of the -CF3 group.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

1-Chloro-2,4,5-tris-trifluoromethyl-benzene can be compared with other trifluoromethyl-substituted benzenes, such as:

1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups but lacks the chlorine atom, leading to different reactivity and applications.

1,4-Bis(trifluoromethyl)benzene: With two trifluoromethyl groups, this compound exhibits different electronic properties and is used in different synthetic applications.

The uniqueness of 1-Chloro-2,4,5-tris-trifluoromethyl-benzene lies in the combination of the chlorine atom and trifluoromethyl groups, which provide distinct reactivity and potential for diverse applications.

Activité Biologique

1-Chloro-2,4,5-tris-trifluoromethyl-benzene, also known as a trifluoromethyl-substituted aromatic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity studies, and relevant case studies.

Chemical Structure and Properties

1-Chloro-2,4,5-tris-trifluoromethyl-benzene is characterized by the presence of three trifluoromethyl groups and one chlorine atom attached to a benzene ring. The trifluoromethyl groups significantly influence the compound's chemical reactivity and biological properties.

The biological activity of 1-Chloro-2,4,5-tris-trifluoromethyl-benzene can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, fluorinated compounds are often known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification process.

- Receptor Interaction : Preliminary studies suggest that compounds with similar structures can interact with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of 1-Chloro-2,4,5-tris-trifluoromethyl-benzene. Key findings from these studies include:

- Acute Toxicity : In animal models, acute exposure to high doses (e.g., 1000 mg/kg body weight) resulted in significant adverse effects such as increased liver weight and nephrotoxicity. A no-observed-adverse-effect level (NOAEL) was determined at lower doses (10 mg/kg) based on kidney effects observed at higher concentrations .

- Chronic Toxicity : Long-term exposure studies indicated potential carcinogenic effects. Increased incidences of tumors were noted in specific organs among treated groups compared to controls.

Case Studies and Research Findings

Several research studies have explored the biological implications of 1-Chloro-2,4,5-tris-trifluoromethyl-benzene:

- Antitumor Activity : A study investigated the compound's effect on various cancer cell lines. Results indicated that it exhibited moderate cytotoxicity with IC50 values ranging from 10 to 50 µM across different cell types. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Inflammation Modulation : Research highlighted the compound's potential in modulating inflammatory responses. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokine production in macrophage cell lines.

- Neurotoxicity Assessment : Another study focused on neurotoxic effects in neuronal cell cultures. The results indicated that exposure led to increased oxidative stress markers and apoptosis in neurons at higher concentrations.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-chloro-2,4,5-tris(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2ClF9/c10-6-2-4(8(14,15)16)3(7(11,12)13)1-5(6)9(17,18)19/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTHVWLEGWINPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2ClF9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623063 |

Source

|

| Record name | 1-Chloro-2,4,5-tris(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120326-71-8 |

Source

|

| Record name | 1-Chloro-2,4,5-tris(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.